3-Acetyl-2-chloropyridine

Organic Synthesis Pharmaceutical Intermediates Heterocyclic Chemistry

3-Acetyl-2-chloropyridine (CAS 55676-21-6) is a chlorinated acetylpyridine derivative with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol. It is a versatile organic synthesis intermediate, primarily recognized for its crucial role in constructing the core structure of Volitinib, a highly potent and selective c-Met inhibitor for anti-cancer therapy , and as an intermediate in the synthesis of the cardiovascular drug Ivabradine.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 55676-21-6
Cat. No. B057767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-chloropyridine
CAS55676-21-6
Synonyms1-(2-Chloro-3-pyridyl)ethanone;  1-(2-Chloropyridin-3-yl)ethanone;  2-Chloro-3-acetylpyridine;  3-Acetyl-2-chloropyridine
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
InChIKeyWIWIOUAFBHZLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2-chloropyridine (CAS 55676-21-6): A Critical Building Block for c-Met and Cardiovascular Drug Synthesis


3-Acetyl-2-chloropyridine (CAS 55676-21-6) is a chlorinated acetylpyridine derivative with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a versatile organic synthesis intermediate, primarily recognized for its crucial role in constructing the core structure of Volitinib, a highly potent and selective c-Met inhibitor for anti-cancer therapy , and as an intermediate in the synthesis of the cardiovascular drug Ivabradine . The compound exists as a clear, colorless to brown liquid with a predicted pKa of -1.65±0.10 .

Why 3-Acetyl-2-chloropyridine Cannot Be Replaced by Positional Isomers in Critical Synthetic Pathways


The precise positioning of the acetyl and chloro groups on the pyridine ring of 3-Acetyl-2-chloropyridine (ortho relationship) dictates its unique reactivity profile, which is not replicated by other positional isomers like 3-Acetyl-6-chloropyridine (meta relationship). This specific ortho-arrangement enables tandem reactions, such as the condensation with hydrazine hydrate, where one nitrogen atom reacts with the ketone carbonyl and the other attacks the adjacent chlorine atom to yield the pharmacologically relevant 3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold . Substituting with a positional isomer would fundamentally alter the reaction sequence and product, making generic substitution non-viable for synthesizing key pharmaceutical intermediates. Furthermore, the 2-chloro substitution confers a significant advantage in cross-coupling reactions, where 2-chloropyridines are known to provide superior yields compared to their 4-chloro counterparts [1].

3-Acetyl-2-chloropyridine: A Comparative Analysis of Synthetic Yield and Performance


3-Acetyl-2-chloropyridine vs. 3-Acetyl-6-chloropyridine: Ortho-Substitution Unlocks a Specific Pyrazolopyridine Synthesis

The ortho-relationship between the acetyl and chloro groups in 3-acetyl-2-chloropyridine is essential for a specific, high-yield synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine. A patent procedure demonstrates that reacting 27g of 3-acetyl-2-chloropyridine with hydrazine hydrate yields 21g of the pyrazolopyridine product after purification [1]. This tandem condensation-cyclization is not possible with the positional isomer 3-Acetyl-6-chloropyridine (CAS 55676-22-7), where the chloro and acetyl groups are in a meta-relationship and cannot undergo the same concerted reaction.

Organic Synthesis Pharmaceutical Intermediates Heterocyclic Chemistry

Superior Suzuki-Miyaura Cross-Coupling Yields: 2-Chloropyridine Core Outperforms 4-Chloropyridine Isomers

The 2-chloropyridine core of 3-acetyl-2-chloropyridine is associated with a superior yield profile in Suzuki-Miyaura cross-coupling reactions compared to its 4-chloropyridine isomers. A seminal study by Lohse et al. demonstrated that under standard Pd(PPh3)4 catalysis, 2-chloropyridines provide "excellent yields," while 4-chloropyridines only yield "moderate to good" results when coupled with arylboronic acids [1].

Catalysis Cross-Coupling Medicinal Chemistry

Proprietary High-Yield Synthesis: An Industrial-Grade Manufacturing Process for 3-Acetyl-2-chloropyridine

A recent Chinese patent (CN115611802B) describes an optimized synthetic method for 3-Acetyl-2-chloropyridine from 2-chloronicotinic acid that achieves "high reaction yield" and "high product purity" under mild, safe, and easy-to-operate conditions suitable for industrial scale-up [1]. While the patent does not specify a direct comparator's yield, the invention is presented as an improvement over existing methods, offering a commercially viable route with significant industrial value.

Process Chemistry Industrial Synthesis Scale-up

Targeted Application Scenarios for 3-Acetyl-2-chloropyridine Driven by Unique Structural Advantages


Synthesis of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

The ortho-substitution pattern of 3-Acetyl-2-chloropyridine makes it an unparalleled starting material for constructing 3-methyl-1H-pyrazolo[3,4-b]pyridine cores [1]. This scaffold is a privileged structure in kinase inhibitor discovery, and its efficient synthesis is critical. Researchers developing novel c-Met, Flt3, or other kinase inhibitors where this bicyclic heteroaromatic is a key pharmacophore should prioritize this specific isomer over others to access the desired core in a single, high-yielding step.

Late-Stage Diversification of Drug Candidates via Efficient Suzuki Coupling

For medicinal chemists seeking to elaborate a complex molecule or create a library of analogs through C-C bond formation, 3-Acetyl-2-chloropyridine offers a strategic advantage. The 2-chloro group on the pyridine ring is known to be an excellent substrate for Suzuki-Miyaura cross-coupling, providing high yields [2]. This allows for the predictable and efficient installation of aryl or heteroaryl groups at a late stage of the synthesis, a key tactic for rapidly exploring structure-activity relationships (SAR).

Manufacturing of Volitinib (Savolitinib) and Related c-Met Inhibitors

3-Acetyl-2-chloropyridine is a documented reagent in the synthesis of Volitinib . Given the compound's status as a marketed anti-cancer agent, this is a high-value industrial application. For process chemists and manufacturing teams, the availability of a scalable, high-yield synthetic route for this intermediate [3] ensures a robust and economically viable supply chain for producing the final active pharmaceutical ingredient (API).

Synthesis of Ivabradine Intermediates

As a key intermediate for the cardiovascular drug Ivabradine , 3-Acetyl-2-chloropyridine is essential for the production of this generic medication. For generic pharmaceutical manufacturers, securing a reliable, high-purity source of this specific building block is a critical factor in maintaining consistent API quality and meeting regulatory standards for the final drug product.

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